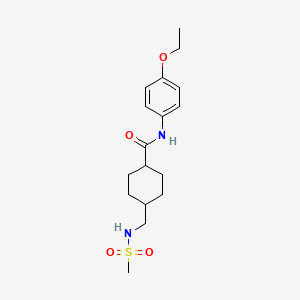
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a class of enzymes known as histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression, and their inhibition has been linked to a variety of therapeutic applications, including cancer treatment and neurodegenerative diseases.
Mechanism of Action
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can lead to the upregulation of genes that are involved in cell cycle arrest and apoptosis in cancer cells, as well as genes that are involved in neuroprotection.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in lab experiments is its selectivity for HDACs. Unlike other HDAC inhibitors, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide does not inhibit other classes of enzymes, which can lead to off-target effects. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. Another area of interest is the investigation of the effects of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to yield 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide to yield the corresponding cyclohexanone derivative. The final step involves the reaction of the cyclohexanone derivative with methylsulfonamidomethyl chloride in the presence of triethylamine to yield N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSLFNTDBIOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





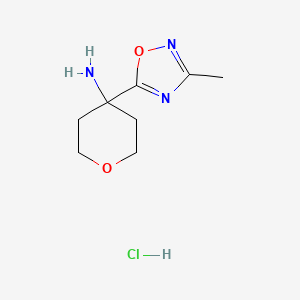
![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
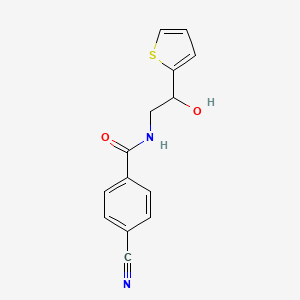
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
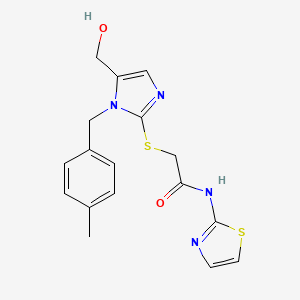
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

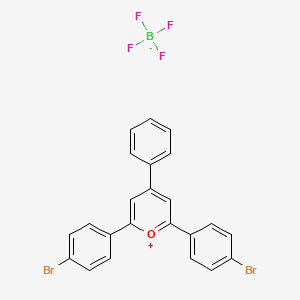
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)